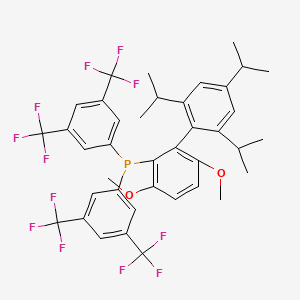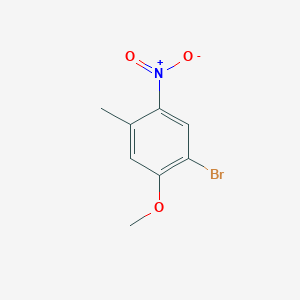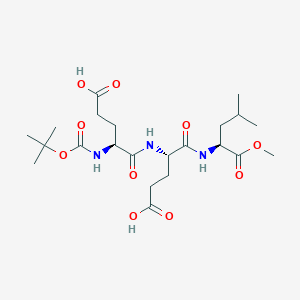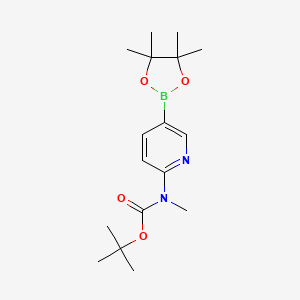
JackiePhos
Overview
Description
JackiePhos is a Buchwald’s phosphine ligand . It can be used as a palladium precatalyst in Stille cross-coupling reaction between organostannane and ary halides . It can also be used for the glycosyl cross-coupling reaction of diaryliodonium triflates with anomeric stannanes to synthesize C-glycosides .
Synthesis Analysis
This compound has been used in the synthesis of streptogramin antibiotics . It has also been used in the preparation of anomeric stannanes .Molecular Structure Analysis
The molecular formula of this compound is C39H37F12O2P . It has an average mass of 796.664 Da and a monoisotopic mass of 796.233948 Da .Chemical Reactions Analysis
This compound has been used in the Pd-catalyzed N-arylation of secondary acyclic amides .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 186-190 °C .Scientific Research Applications
Homopropargyl Orthoester Cyclization in Sugar Libraries
- JackiePhos has been utilized in the rapid preparation of 2,6-dideoxy sugar libraries. This process involves the conversion of homopropargyl orthoesters into functionalized 2,3-dihydro-4H-pyran-4-ones, using Au(this compound)SbF6MeCN as a catalyst. These compounds can then be easily converted into otherwise difficult-to-access 2,6-dideoxy sugars, highlighting this compound's potential in complex sugar synthesis (Yalamanchili et al., 2019).
Public Engagement in Scientific Ethics
- While not directly related to this compound, the importance of public understanding and engagement in scientific ethics is emphasized in the research context. This is particularly relevant when considering the ethical implications of new technologies and compounds in scientific research, including those involving this compound (Miah, 2005).
Mitochondrial Oxidative Phosphorylation and Genetic Research
- Advances in understanding mitochondrial oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cells, can be relevant to the research involving this compound. OXPHOS system defects lead to severe diseases, and research in this field benefits from genomic projects and animal models, potentially providing a context for this compound application in biomedical research (Smeitink et al., 2001).
OXPHOS in Neural Stem Cell and Brain Tumor Research
- Research on neural stem cells and brain tumors has shown the reliance of these cells on oxidative phosphorylation. Understanding this metabolic pathway, potentially influenced by compounds like this compound, is crucial for advancing knowledge in neurobiology and oncology (van den Ameele & Brand, 2019).
Large-Scale Chemical Dissection of Mitochondrial Function
- In a large-scale study, various small-molecule perturbations were used to investigate mitochondrial oxidative phosphorylation physiology. Such studies provide a framework for understanding how this compound might interact with and affect mitochondrial function (Wagner et al., 2008).
Antisense Oligonucleotides and Cellular Uptake
- The study of antisense oligonucleotides, which can alter gene expression, involves understanding cellular uptake and intracellular distribution. This compound's potential role in influencing these processes could be significant in genetic research and drug development (Crooke et al., 2017).
Mechanism of Action
Target of Action
It is known that phosphine ligands like jackiephos are often used in coordination chemistry and catalysis, where they bind to a metal center .
Mode of Action
This compound, as a phosphine ligand, likely interacts with its targets (usually metal centers in a catalyst) by donating its lone pair of electrons on the phosphorus atom to form a coordinate covalent bond . This interaction can enhance the catalytic activity of the metal center and influence the selectivity of the catalytic reaction .
Biochemical Pathways
Phosphine ligands like this compound are often involved in various organic transformations, such as carbon-carbon bond formation, carbon-nitrogen bond formation, carbon-oxygen bond formation, carbon-sulfur bond formation, and carbon-halogen bond formation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is used in. Generally, the use of this compound as a ligand in a catalyst could result in the formation of new chemical bonds and the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all affect the outcome of the catalytic reaction . Furthermore, this compound is likely sensitive to moisture and should be stored in a dry, dark place .
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTUFIMHJNRPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37F12O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659623 | |
| Record name | Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160861-60-8 | |
| Record name | Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JackiePhos contribute to the high anomeric selectivity observed in glycosyl cross-coupling reactions?
A: [] this compound's steric bulk effectively shields the palladium(II) catalyst, hindering the undesired β-elimination pathway that would lead to glycal byproducts. This steric effect allows for selective transmetalation of the anomeric stannane, resulting in the high anomeric selectivities observed in glycosyl cross-coupling reactions. Computational studies using density functional theory (DFT) further support this observation, showing that smaller ligands can accommodate the formation of a palladium-fluoride complex, favoring β-elimination. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]
Q2: Beyond glycosyl cross-coupling, what other applications have been explored for this compound in organic synthesis?
A: [] this compound has demonstrated utility in the gold-catalyzed cyclization of homopropargyl orthoesters, providing a route to diverse 2,6-dideoxy sugars. [https://www.semanticscholar.org/paper/2741d4085b421fd6e0e6107ef78e4c9a0eaf30e2] Additionally, this compound enables the palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes, facilitating the formation of α-arylethers without the need for oxygen-protecting groups. [https://www.semanticscholar.org/paper/7ffc38b276637a0fab0a831a95758d2ebf117979]
Q3: Are there any computational studies that provide insight into the interaction of this compound with palladium and its impact on catalytic activity?
A: [] Yes, DFT calculations have been employed to investigate the mechanism of glycosyl cross-coupling reactions involving this compound. These calculations suggest that transmetalation proceeds through a cyclic transition state, with the ligand's structure playing a crucial role in maintaining stereochemical integrity at the anomeric position. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]
Q4: Has this compound been used in the synthesis of any biologically relevant molecules?
A: [] Yes, the glycosyl cross-coupling methodology enabled by this compound has proven valuable in the total synthesis of complex natural products. Researchers have successfully employed this approach for the preparation of salmochelins, a class of siderophores, and gliflozins, a group of anti-diabetic drugs. These examples highlight the potential of this compound as a tool for accessing diverse and valuable chemical entities. [https://www.semanticscholar.org/paper/484259a335d68abb48a47cdd7eaf680d3487882b]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)

![[2-(2-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521897.png)







![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)
![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)

